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Introduction

2-(3-Aminophenyl)pyridine dihydrochloride is a heterocyclic organic compound featuring a
pyridine ring substituted with an aminophenyl group. As a member of the aminopyridine class, it
holds potential as a key building block in the synthesis of novel compounds with diverse
pharmacological activities. The presence of two reactive amine groups and the pyridine
nitrogen atom makes it a versatile scaffold for developing new therapeutic agents. This
technical guide provides a comprehensive overview of the known properties, synthesis, and
potential biological relevance of 2-(3-Aminophenyl)pyridine dihydrochloride.

Chemical and Physical Properties

Quantitative data for 2-(3-Aminophenyl)pyridine dihydrochloride is not extensively available in
public literature. However, data for the free base, 2-(3-Aminophenyl)pyridine, is more
accessible and provides a foundational understanding.

Table 1: Physicochemical Properties
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Property Value Source
3-(2-pyridinyl)aniline

IUPAC Name (@-py ¥
dihydrochloride

CAS Number 1170936-92-1

Linear Formula

C11H1oN2 - 2HCI

Molecular Weight 243.13 g/mol [1]
Off-white to light brown solid
Appearance
(for free base)
Melting Point 72-73 °C (for free base)
N ) 145-147 °C at 0.1 Torr (for free
Boiling Point
base)
Data not available for
- dihydrochloride salt. Free base
Solubility o ) )
is likely soluble in organic
solvents.
4.81 £ 0.12 (Predicted for free
pKa
base)
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Synthesis and Experimental Protocols

The synthesis of 2-(3-Aminophenyl)pyridine dihydrochloride typically involves a two-step
process: the synthesis of the free base, 2-(3-Aminophenyl)pyridine, followed by its conversion
to the dihydrochloride salt.

Synthesis of 2-(3-Aminophenyl)pyridine (Free Base)

A common and effective method for the synthesis of the free base is the Suzuki-Miyaura cross-
coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling[2]
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Reaction Setup: In a round-bottom flask, suspend 2-bromopyridine (1.0 eq), 3-
aminophenylboronic acid (1.0-1.2 eq), and a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) in a suitable solvent system, typically
a mixture of an organic solvent (e.g., 1,2-dimethoxyethane, toluene, or DMF) and an
agueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

Reaction Conditions: De-gas the mixture by bubbling argon or nitrogen through it for 15-30
minutes. Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract with an organic solvent such as ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude
product by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of hexane and ethyl acetate) to yield pure 2-(3-aminophenyl)pyridine.[2]
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Suzuki-Miyaura coupling for 2-(3-Aminophenyl)pyridine synthesis.

Preparation of 2-(3-Aminophenyl)pyridine
Dihydrochloride

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. While a
specific, detailed protocol for this exact compound is not readily available in peer-reviewed
literature, a general procedure can be adapted from similar preparations found in patents.[3]

Experimental Protocol: Dihydrochloride Salt Formation (General)

» Dissolution: Dissolve the purified 2-(3-aminophenyl)pyridine free base in a suitable
anhydrous organic solvent, such as ethanol, isopropanol, or diethyl ether.

 Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride
(e.g., 2M HCl in diethyl ether or concentrated HCI) with stirring. Typically, a slight excess of
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HCI (around 2.2 equivalents) is used to ensure complete protonation of both the pyridine

nitrogen and the amino group.

o Crystallization: The dihydrochloride salt will precipitate out of the solution. Continue stirring in

the cold for a period to ensure complete precipitation.

« |solation and Drying: Collect the precipitate by filtration, wash with a small amount of cold
solvent, and dry under vacuum to obtain 2-(3-aminophenyl)pyridine dihydrochloride as a
solid.

Reactants
2-(3-Aminophenyl)pyridine Protonation
2-(3-Aminophenyl)pyridine
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General workflow for dihydrochloride salt formation.

Spectroscopic Data

Detailed and verified spectroscopic data for 2-(3-Aminophenyl)pyridine dihydrochloride is not
widely published. However, based on the structure and data from related compounds, the

following characteristic signals would be expected.

Expected 'H NMR Spectral Features (in D20 or DMSO-de):
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o Aromatic Protons: Multiple signals in the aromatic region (typically & 7.0-9.0 ppm). The
protons on the pyridine ring are expected to be shifted downfield compared to the free base
due to the protonation of the pyridine nitrogen. The protons on the aminophenyl ring will also
be affected by the protonation of the amino group.

e Amine Protons: A broad singlet corresponding to the -NHs* protons, which may exchange
with solvent protons.

Expected 3C NMR Spectral Features (in D20 or DMSO-ds):

o Aromatic Carbons: Multiple signals in the aromatic region (typically & 110-160 ppm). The
carbons of the pyridine ring, particularly those adjacent to the nitrogen, will show a downfield
shift upon protonation.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of 2-(3-Aminophenyl)pyridine
dihydrochloride, the broader class of pyridine and aminopyridine derivatives is of significant
interest in medicinal chemistry and drug discovery.[4][5][6] These scaffolds are present in
numerous FDA-approved drugs and are known to exhibit a wide range of biological activities,
including:

» Anticancer Activity: Many pyridine derivatives have been investigated as inhibitors of various
protein kinases, which are key targets in cancer therapy.[7][8][9] The 2-aminopyridine moiety
is a common pharmacophore in kinase inhibitors.

» Antimicrobial Activity: The pyridine ring is a core component of several antibacterial and
antifungal agents.[10]

o Neurological Activity: Aminopyridine derivatives have been explored for their potential in
treating neurological disorders.[4]

The 2-(3-aminophenyl)pyridine scaffold can be considered a valuable starting point for the
synthesis of compound libraries for screening against various biological targets. The presence
of two distinct amine functionalities allows for selective chemical modifications to explore
structure-activity relationships (SAR).
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Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that
derivatives of 2-(3-aminophenyl)pyridine could interact with ATP-binding sites of various

kinases.
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Hypothetical kinase inhibition by a 2-(3-aminophenyl)pyridine derivative.

Conclusion

2-(3-Aminophenyl)pyridine dihydrochloride is a chemical entity with significant potential for
applications in medicinal chemistry and drug discovery. While comprehensive data on the
dihydrochloride salt itself is limited, the known synthetic routes for the free base and the
established biological importance of the aminopyridine scaffold provide a strong foundation for
future research. This technical guide summarizes the currently available information and
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highlights the areas where further investigation is needed to fully characterize this promising
compound and unlock its therapeutic potential. Researchers are encouraged to use the
provided experimental frameworks as a starting point for their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b581348#2-3-aminophenyl-pyridine-dihydrochloride-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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